![molecular formula C10H10N2O4 B1273894 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid CAS No. 49671-84-3](/img/structure/B1273894.png)
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Overview
Description
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (3-BH-DHP) is an organic compound belonging to the class of benzimidazoles. It has a molecular weight of 218.24 g/mol and a molecular formula of C9H10N2O4. It is a colorless, odorless, and water-soluble solid that has a melting point of 181-183°C. 3-BH-DHP has been widely studied due to its potential applications in a variety of scientific fields, including biochemistry and physiology.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) Synthesis
Benzimidazole derivatives are pivotal in the synthesis of MOFs due to their ability to act as organic linkers. These frameworks are highly valued for their crystallinity, structural versatility, and controlled porosity. For instance, the synthesis of MOFs using benzimidazole-based linkers has shown promise in enhancing CO2 adsorption capacity, which is crucial for carbon capture and storage applications . The high porosity of these MOFs also contributes to their selectivity in gas separation processes, making them suitable for environmental and energy-related applications.
Antimicrobial Agents
The structure of benzimidazole is conducive to the development of new antimicrobial agents. Research has indicated that certain benzimidazole derivatives exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. This is particularly relevant in the context of increasing bacterial resistance to existing antibiotics . The hybrid molecules created by combining benzimidazole with other heterocyclic structures have been shown to possess high affinity to bacterial targets, offering a pathway to novel antibacterial drug candidates.
Pharmacological Applications
Benzimidazole compounds have been explored for their potential as antitumor agents. The design and synthesis of new derivatives, such as 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one, have been evaluated for their pharmacological properties. These studies aim to develop compounds with selective cytotoxicity towards cancer cells, thereby contributing to the field of cancer therapy .
Enzyme Inhibition
The benzimidazole moiety is a key component in the design of enzyme inhibitors. For example, derivatives of benzimidazole have been investigated for their ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial growth and survival. Inhibitors targeting TrmD could serve as a basis for developing new classes of antibiotics, addressing the challenge of antibiotic resistance .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
CAS RN |
49671-84-3 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.